tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate

Catalog No.
S985624
CAS No.
1203499-24-4
M.F
C17H24N2O3Si
M. Wt
332.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro...

CAS Number

1203499-24-4

Product Name

tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate

IUPAC Name

tert-butyl 5-(2-trimethylsilylethynyl)-2,3-dihydropyrido[3,4-b][1,4]oxazine-1-carboxylate

Molecular Formula

C17H24N2O3Si

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C17H24N2O3Si/c1-17(2,3)22-16(20)19-10-11-21-15-13(8-12-23(4,5)6)18-9-7-14(15)19/h7,9H,10-11H2,1-6H3

InChI Key

BLJXYAVCSGBWNF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=CN=C2C#C[Si](C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=CN=C2C#C[Si](C)(C)C

Tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate is a complex organic compound characterized by its unique structural features. It consists of a pyrido[3,4-b][1,4]oxazine core, which is a bicyclic structure containing both nitrogen and oxygen atoms. The compound has a tert-butyl group and a trimethylsilyl ethynyl substituent, contributing to its chemical reactivity and solubility properties. Its molecular formula is C₁₇H₂₄N₂O₃Si, with a molecular weight of approximately 332.47 g/mol .

  • Trimethylsilyl group: These groups can be volatile and may decompose upon heating, releasing flammable silane gases [].
  • Ethynyl group: Alkynes are known to be weakly acidic and can form explosive metal acetylides.
Typical for compounds containing alkynes and heterocycles. Potential reactions include:

  • Nucleophilic Substitution: The presence of the trimethylsilyl group may facilitate nucleophilic substitution reactions.
  • Cycloaddition Reactions: The ethynyl group can engage in cycloaddition reactions with dienes or other unsaturated systems.
  • Deprotection Reactions: The trimethylsilyl group can be removed under acidic or fluoride conditions, allowing further functionalization of the molecule.

The synthesis of tert-butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate typically involves several steps:

  • Formation of the Pyrido Core: Initial synthesis may involve cyclization reactions to form the pyrido[3,4-b][1,4]oxazine framework.
  • Introduction of Ethynyl Group: The trimethylsilyl ethynyl group can be introduced through Sonogashira coupling or similar methods.
  • Carboxylation: The tert-butyl carboxylate moiety can be added using standard esterification techniques.

Tert-butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate has potential applications in:

  • Pharmaceutical Research: As a candidate for drug development due to its unique structure and possible biological activities.
  • Material Science: Its unique properties may find uses in developing new materials or catalysts.
  • Chemical Synthesis: It can serve as an intermediate in synthesizing other complex organic molecules.

Interaction studies involving this compound could focus on:

  • Protein Binding Studies: Understanding how the compound interacts with proteins can provide insights into its potential biological mechanisms.
  • Receptor Binding Affinity: Evaluating its affinity for various receptors could elucidate its pharmacological profile.
  • Metabolic Pathways: Investigating how this compound is metabolized in biological systems can inform its safety and efficacy as a therapeutic agent.

Several compounds share structural similarities with tert-butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Methyl 5-isopropoxy-1H-indole-2-carboxylateIndole core with carboxylateKnown for its neuroprotective effects
5-EthynylpyridinePyridine with ethynyl groupExhibits strong ligand properties
2-Aminoquinoline derivativesQuinoline structure with amino groupsNotable for antibacterial activity

These compounds highlight the diversity within heterocyclic chemistry and the unique attributes that tert-butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate brings to the field. Its unique combination of functional groups and structural features positions it as a valuable candidate for further research and application development.

Dates

Modify: 2023-08-16

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